molecular formula C18H18N4O3 B2997801 6-(4-methoxybenzyl)-3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one CAS No. 501352-50-7

6-(4-methoxybenzyl)-3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one

Cat. No. B2997801
CAS RN: 501352-50-7
M. Wt: 338.367
InChI Key: FSNWBBBCIKSSSG-UHFFFAOYSA-N
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Description

The compound is a derivative of 4-Methoxybenzylamine and Bis(4-methoxybenzyl)amine . These are organic compounds used as intermediates in organic synthesis .


Synthesis Analysis

4-Methoxybenzylamine is used in the amination reaction of functionalized aryl bromides, synthesis of functionalized organopolyphosphazenes for in vivo applications, synthesis of analogs of myoseverin, 8-azapurine, for their antiproliferative activities, and studying the deprotection procedures of amino protecting groups such as 2-nitro- and 2,4-dinitrobenzenesulfonamides .


Physical And Chemical Properties Analysis

4-Methoxybenzylamine has a molecular weight of 137.18, a refractive index n20/D 1.546 (lit.), a boiling point of 236-237 °C (lit.), and a density of 1.05 g/mL at 25 °C (lit.) . Bis(4-methoxybenzyl)amine is a solid at 20 °C .

Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound has been a focus in the synthesis of novel 1,2,4-triazole derivatives, demonstrating good or moderate antimicrobial activities against various test microorganisms. These activities highlight the compound's potential in contributing to the development of new antimicrobial agents (Bektaş et al., 2010).

Anticancer Evaluation

Research has also extended into the anticancer properties of derivatives of this compound. Some newly synthesized derivatives were screened against a panel of 60 cell lines from nine cancer types, showing potential anticancer activity at a fixed dose of 10 μM (Bekircan et al., 2008).

Synthesis Methodology

A practical method for p-methoxybenzylation using a related compound, 2,4,6-tris(p-methoxybenzyloxy)-1,3,5-triazine, has been developed. This method is noteworthy for its use in synthesizing air-stable crystalline solids from inexpensive materials, marking a significant advancement in the field of synthetic chemistry (Yamada et al., 2013).

Novel Inhibitors and Enzymatic Potentials

The compound's derivatives have been investigated for their inhibitory effects on enzymes and potential as anticancer drugs, with some showing high inhibitory effects among all tested compounds. This research indicates the compound's utility in developing new therapeutic agents (El Massry et al., 2012).

Cholinesterase Inhibitors

Sequential transformation of triazoles derived from the compound has been explored, showcasing excellent cholinesterase inhibitory potential. This suggests the compound's derivatives could serve as a basis for developing new treatments for diseases like Alzheimer's (Arfan et al., 2018).

Safety And Hazards

4-Methoxybenzylamine and Bis(4-methoxybenzyl)amine can cause skin and eye irritation. Precautionary measures include wearing protective gloves, eye protection, face protection, and washing thoroughly after handling .

properties

IUPAC Name

3-(4-methoxyanilino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-24-14-7-3-12(4-8-14)11-16-17(23)20-18(22-21-16)19-13-5-9-15(25-2)10-6-13/h3-10H,11H2,1-2H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNWBBBCIKSSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-methoxybenzyl)-3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one

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